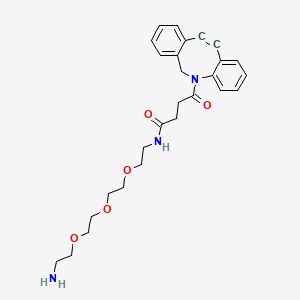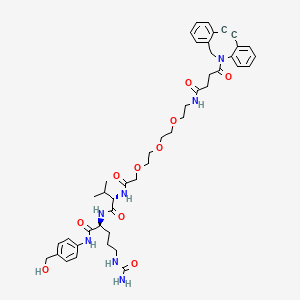
DBCO-PEG4-acetic-Val-Cit-PAB
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DBCO-PEG4-acetic-Val-Cit-PAB is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound consists of a dibenzocyclooctyne group, a tetraethylene glycol chain, an acetic acid moiety, a valine-citrulline dipeptide, and a p-aminobenzyl alcohol end. It is primarily used in click chemistry reactions, specifically strain-promoted alkyne-azide cycloaddition (SPAAC), to link antibodies with cytotoxic drugs, enabling targeted drug delivery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DBCO-PEG4-acetic-Val-Cit-PAB involves several steps:
Formation of DBCO Group: The dibenzocyclooctyne group is synthesized through a series of cyclization reactions.
PEGylation: The tetraethylene glycol chain is attached to the DBCO group via esterification.
Incorporation of Acetic Acid Moiety: The acetic acid moiety is introduced through a condensation reaction.
Addition of Valine-Citrulline Dipeptide: The valine-citrulline dipeptide is coupled to the PEG chain using peptide coupling reagents.
Attachment of p-Aminobenzyl Alcohol: The final step involves the addition of p-aminobenzyl alcohol through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large-scale reactors are used to carry out the reactions under controlled conditions.
Purification: The product is purified using techniques such as chromatography and crystallization.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions
DBCO-PEG4-acetic-Val-Cit-PAB undergoes several types of chemical reactions:
Click Chemistry: The DBCO group reacts with azide-containing molecules in a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.
Protease Cleavage: The valine-citrulline dipeptide is cleaved by proteases, releasing the attached drug.
Common Reagents and Conditions
Click Chemistry: Copper-free conditions are used to avoid cytotoxicity, with the reaction typically carried out in aqueous or organic solvents.
Protease Cleavage: Enzymatic conditions with specific proteases such as cathepsin B are used to cleave the dipeptide.
Major Products Formed
Click Chemistry: The major product is a stable triazole linkage between the DBCO group and the azide-containing molecule.
Protease Cleavage: The cleavage releases the cytotoxic drug from the antibody-drug conjugate.
Scientific Research Applications
DBCO-PEG4-acetic-Val-Cit-PAB has a wide range of scientific research applications:
Chemistry: Used in the synthesis of complex molecules through click chemistry.
Biology: Employed in the labeling and imaging of biomolecules.
Medicine: Integral in the development of antibody-drug conjugates for targeted cancer therapy.
Industry: Utilized in the production of bioconjugates for diagnostic and therapeutic purposes.
Mechanism of Action
The mechanism of action of DBCO-PEG4-acetic-Val-Cit-PAB involves:
Click Chemistry: The DBCO group reacts with azide groups on target molecules to form stable triazole linkages.
Protease Cleavage: The valine-citrulline dipeptide is cleaved by proteases, releasing the cytotoxic drug into the target cells.
Molecular Targets and Pathways: The compound targets specific receptors on cancer cells, allowing for the selective delivery of the drug.
Comparison with Similar Compounds
Similar Compounds
DBCO-PEG4-Val-Cit-PAB-MMAE: Similar structure but includes monomethyl auristatin E as the cytotoxic drug.
DBCO-PEG4-Propionic-Val-Cit-PAB: Similar linker but with a propionic acid moiety instead of acetic acid.
Uniqueness
Cleavable Linker: The valine-citrulline dipeptide provides a cleavable linker, allowing for the controlled release of the drug.
Click Chemistry: The DBCO group enables efficient and specific click chemistry reactions without the need for copper catalysts.
DBCO-PEG4-acetic-Val-Cit-PAB stands out due to its versatility in click chemistry and its application in targeted drug delivery systems, making it a valuable tool in scientific research and therapeutic development.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H57N7O10/c1-31(2)42(44(58)50-37(11-7-21-48-45(46)59)43(57)49-36-17-13-32(29-53)14-18-36)51-40(55)30-62-27-26-61-25-24-60-23-22-47-39(54)19-20-41(56)52-28-35-10-4-3-8-33(35)15-16-34-9-5-6-12-38(34)52/h3-6,8-10,12-14,17-18,31,37,42,53H,7,11,19-30H2,1-2H3,(H,47,54)(H,49,57)(H,50,58)(H,51,55)(H3,46,48,59)/t37-,42-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NICWZVHVGWDVOU-VPHSWYRMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)COCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)COCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H57N7O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
856.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanoic acid](/img/structure/B8116067.png)
![Acetic acid, [4-[2-(1H-pyrrol-2-yl)ethenyl]phenoxy]-, methyl ester, (E)- (9CI)](/img/structure/B8116070.png)
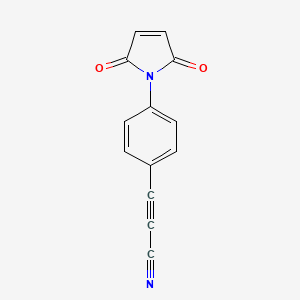
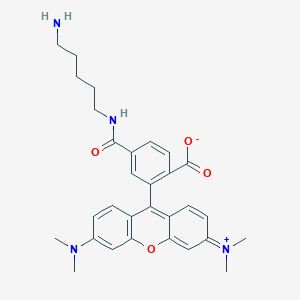
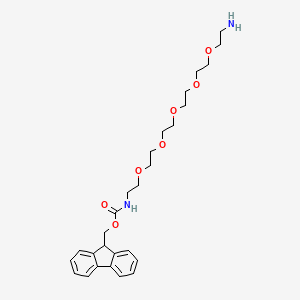
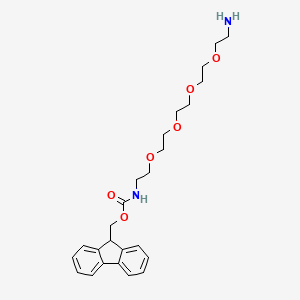
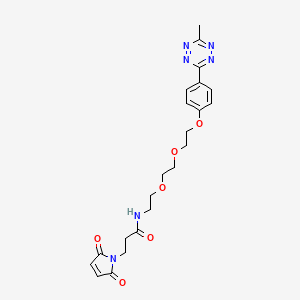
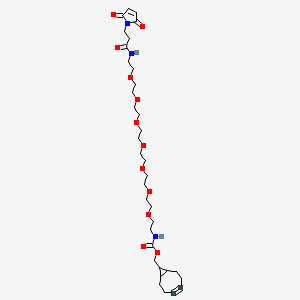
![[(3E)-cyclooct-3-en-1-yl] N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8116122.png)
![3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B8116124.png)
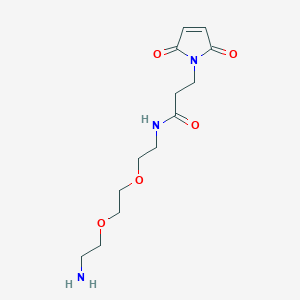
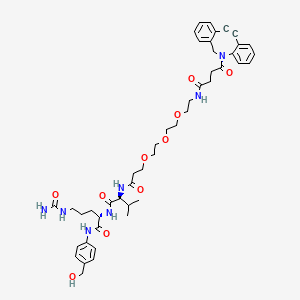
![2,2'-Ethyne-1,2-Diylbis{5-[(Chloroacetyl)amino]benzenesulfonic Acid}](/img/structure/B8116155.png)
